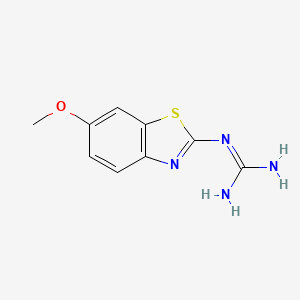

N-(6-甲氧基-1,3-苯并噻唑-2-基)胍

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

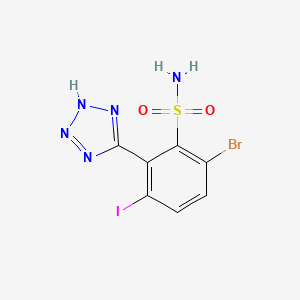

“N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine” is a chemical compound with the CAS Number: 86328-45-2. It has a molecular weight of 223.28 . The IUPAC name for this compound is 1-(6-methoxy-1H-1lambda3-benzo[d]thiazol-2-yl)guanidine .

Molecular Structure Analysis

The InChI code for “N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine” is 1S/C9H11N4OS/c1-14-5-2-3-6-7(4-5)15-9(12-6)13-8(10)11/h2-4,15H,1H3,(H4,10,11,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine” is a compound with a molecular weight of 223.28 . It should be stored at a temperature of 28°C .科研应用

抗菌和抗氧化特性

N-(6-甲氧基-1,3-苯并噻唑-2-基)胍及其衍生物因其抗菌特性而受到广泛的研究。Bhat、Belagali 和 Shyamala (2017) 合成了一系列苯并噻唑胍类,它们表现出显着的抗菌和抗氧化活性。这些化合物对各种微生物表现出有效的活性,包括白色念珠菌和黑曲霉,并且还通过 DPPH 和 ABTS 检测表现出显着的抗氧化特性 (Bhat, Belagali, & Shyamala, 2017)。

流感治疗中的生物活性

在生物活性领域,N-(6-甲氧基-1,3-苯并噻唑-2-基)胍的衍生物已显示出前景。Liu 和 Cao (2008) 合成了一系列新型甲基 6-脱氧-6-[N'-烷基/芳基-N''-(苯并噻唑-2-基)]胍基-α-D-吡喃葡萄糖苷,它们表现出抗流感活性,表明这些化合物在治疗流感和相关呼吸系统疾病中的潜力 (Liu & Cao, 2008)。

神经保护潜力

Anzini 等人。(2010) 合成并评估了一系列 2-氨基-6-(三氟甲氧基)苯并噻唑的脒、硫脲和胍衍生物的神经保护特性,可能对脑部疾病有用。他们的研究表明,某些化合物显着减轻神经元损伤并表现出抗氧化特性,突出了这些衍生物在神经保护中的治疗潜力 (Anzini et al., 2010)。

抗癌研究

在抗癌研究领域,Dave 等人。(2012) 合成了多种 N-取代的苯并噻唑基氨基喹唑啉衍生物,并对其体外细胞毒活性进行了测试。结果表明,这些衍生物是一类潜在的抗癌剂,展示了该化合物在癌症治疗研究中的相关性 (Dave et al., 2012)。

腐蚀抑制

此外,苯并噻唑衍生物已被研究其缓蚀作用。Hu 等人。(2016) 合成了两种苯并噻唑衍生物,并评估了它们在 1 M HCl 溶液中作为钢的缓蚀剂的功效。研究表明,这些缓蚀剂提供了高缓蚀效率,表明它们在保护金属免受腐蚀方面的潜在应用 (Hu et al., 2016)。

Safety And Hazards

未来方向

性质

IUPAC Name |

2-(6-methoxy-1,3-benzothiazol-2-yl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4OS/c1-14-5-2-3-6-7(4-5)15-9(12-6)13-8(10)11/h2-4H,1H3,(H4,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHGAVRMSKHICJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Methyl 4-[4-(4-methoxybenzoyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2593650.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide](/img/structure/B2593657.png)

![4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2593658.png)

![5-Chloro-7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2593661.png)

![2-[6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2593666.png)

![N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2593667.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2593669.png)